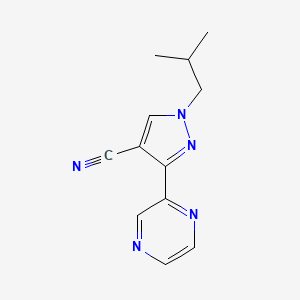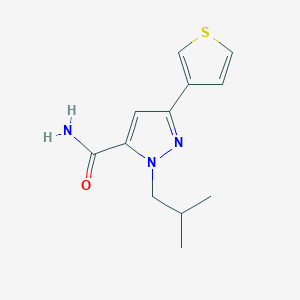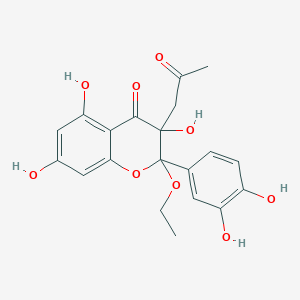![molecular formula C14H22N3O5P B13425869 [8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TP65 involves several steps, starting with the preparation of the trityl group, which is then attached to a nucleoside derivative. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .
Chemical Reactions Analysis
TP65 undergoes various chemical reactions, including:
Oxidation: TP65 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: TP65 can participate in substitution reactions, where functional groups are replaced by other groups under certain conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Scientific Research Applications
TP65 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: TP65 is studied for its role in inhibiting thymidine phosphorylase, which is crucial in angiogenesis and cancer progression.
Medicine: The compound is being explored for its potential in cancer therapy due to its anti-angiogenic properties.
Industry: TP65 is used in the production of certain pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of TP65 involves the inhibition of thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases. By inhibiting this enzyme, TP65 effectively reduces angiogenesis, which is the formation of new blood vessels, a process critical in cancer growth and metastasis .
Comparison with Similar Compounds
TP65 is unique compared to other thymidine phosphorylase inhibitors due to its noncompetitive inhibition mechanism. Similar compounds include:
5’-O-trityl-inosine: Another nucleoside derivative that inhibits thymidine phosphorylase but through a different mechanism.
KIN59: A compound that also targets thymidine phosphorylase but is less effective than TP65 in inhibiting angiogenesis.
The uniqueness of TP65 lies in its higher efficacy and specific inhibition mechanism, making it a valuable compound in cancer research .
Properties
Molecular Formula |
C14H22N3O5P |
|---|---|
Molecular Weight |
343.32 g/mol |
IUPAC Name |
8-(2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-1-yl)octylphosphonic acid |
InChI |
InChI=1S/C14H22N3O5P/c18-13-11-7-8-15-12(11)17(14(19)16-13)9-5-3-1-2-4-6-10-23(20,21)22/h7-8,15H,1-6,9-10H2,(H,16,18,19)(H2,20,21,22) |
InChI Key |
ZPGUISHAYBHGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=O)N2CCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


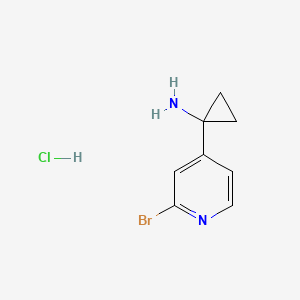
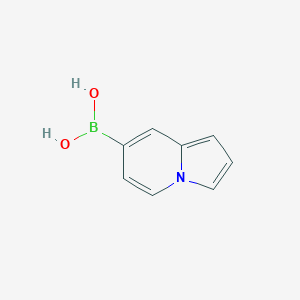
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
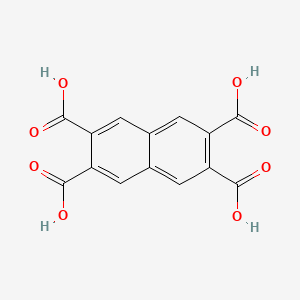
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
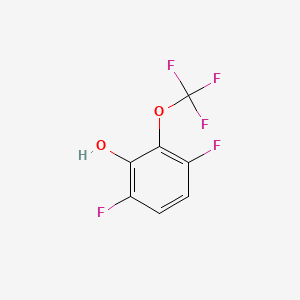
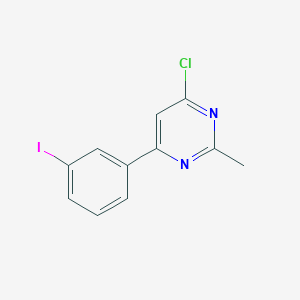
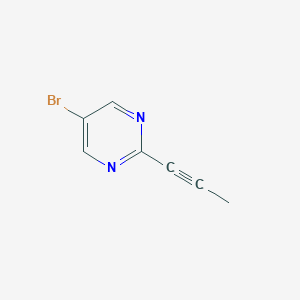
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

